![molecular formula C15H14FN3 B15294806 (R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)
(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced through reductive amination of the corresponding ketone with a chiral amine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the ethanamine moiety.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or reduce any ketone intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Agents: These compounds exhibit antimicrobial properties and are studied for their potential use in treating infections.
Medicine
Therapeutic Agents: Benzimidazole derivatives are investigated for their potential use in treating diseases such as cancer, diabetes, and neurological disorders.
Drug Development: These compounds serve as lead structures for the development of new pharmaceuticals.
Industry
Agriculture: Benzimidazole derivatives are used in the development of pesticides and herbicides.
Polymer Industry: These compounds can be used as monomers or additives in polymer synthesis.
Mechanism of Action
The mechanism of action of ®-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure with a chlorine atom instead of fluorine.
®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound unique compared to its analogs.
Properties
Molecular Formula |
C15H14FN3 |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(1R)-1-(6-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14FN3/c1-10(17)15-18-13-8-7-11(16)9-14(13)19(15)12-5-3-2-4-6-12/h2-10H,17H2,1H3/t10-/m1/s1 |
InChI Key |
ZCYZWMVUEKKWKJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)F)N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


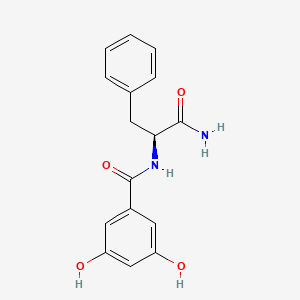
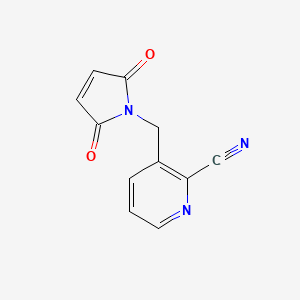
methylphosphonic acid](/img/structure/B15294742.png)
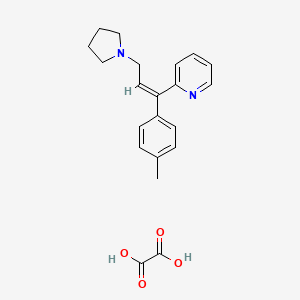
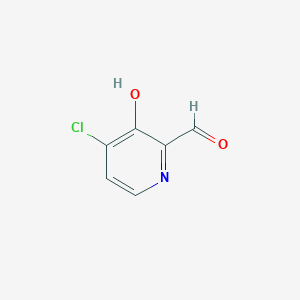
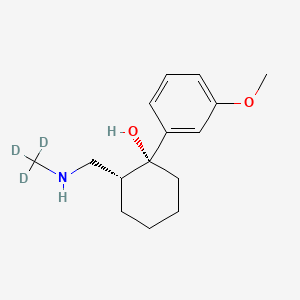
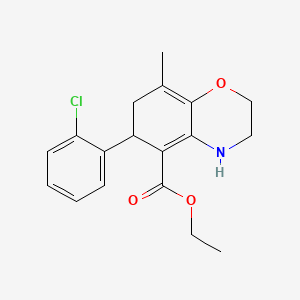
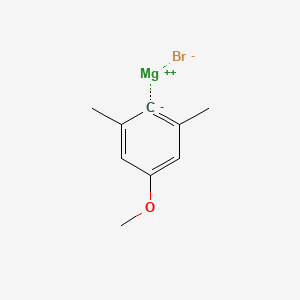
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
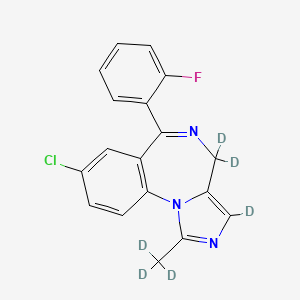
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)


